N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
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Overview
Description
The compound “N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyridin-3-yl group, a 1,2,4-oxadiazol-5-yl group, and a tetrahydrobenzo[d]isoxazole-3-carboxamide group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using various spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR spectra, as well as elemental analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. These compounds have shown to possess more cytotoxic activity than the reference drug (i.e., imatinib) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, at 100 K, the crystal system of a similar compound was found to be triclinic .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide”:
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. The presence of the oxadiazole ring is known to contribute to antimicrobial properties, making it effective against various bacterial and fungal strains. Research has indicated that such compounds can inhibit the growth of pathogens by interfering with their cellular processes .
Anticancer Properties
The compound’s structure suggests it could be a candidate for anticancer research. The oxadiazole and pyridine moieties are often found in molecules with anticancer activity. These components can induce apoptosis in cancer cells or inhibit their proliferation by targeting specific cellular pathways .
Anti-inflammatory Effects
Compounds containing oxadiazole rings have been studied for their anti-inflammatory properties. This compound could potentially inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This makes it a candidate for developing new anti-inflammatory drugs .
Neuroprotective Agents
The tetrahydrobenzo[d]isoxazole structure in the compound is of interest in neuroprotection. Such compounds can protect neurons from damage caused by oxidative stress or neurotoxins. This application is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antioxidant Activity
The compound may exhibit antioxidant properties due to its ability to scavenge free radicals. This activity is crucial in preventing oxidative stress-related damage in cells, which is a contributing factor in many chronic diseases .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the research on this compound could involve further exploration of its biological activities, optimization of its synthesis, and investigation of its potential applications in medicine. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .
properties
IUPAC Name |
N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c28-22(20-16-8-2-4-10-18(16)29-26-20)24-17-9-3-1-6-14(17)12-19-25-21(27-30-19)15-7-5-11-23-13-15/h1,3,5-7,9,11,13H,2,4,8,10,12H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAVBTONJHAIBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide |
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